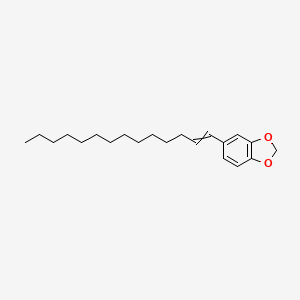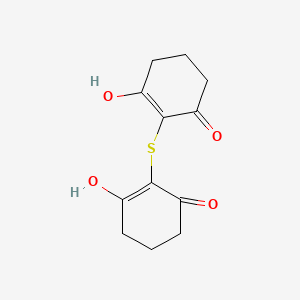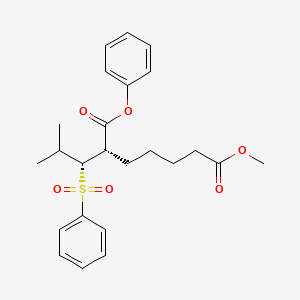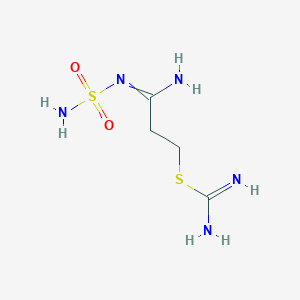
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate is an organic compound with the molecular formula C11H20O5. It is a derivative of pentenoic acid and contains both ethoxy and hydroxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is treated with sodium ethoxide in ethanol to form the enolate ion.
- The enolate ion then reacts with diethyl oxalate to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ethyl 4,4-diethoxy-3-oxopent-2-enoate.
Reduction: Formation of ethyl 4,4-diethoxy-3-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4,4-diethoxy-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its hydroxy and ethoxy groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be compared with similar compounds such as:
Ethyl 4,4-diethoxy-3-oxopentanoate: Similar structure but lacks the hydroxy group.
4,4-diethoxy-3-hydroxybutanal: Similar functional groups but different carbon chain length.
Ethyl 4-hydroxypent-2-enoate: Similar backbone but different substitution pattern.
Propiedades
Número CAS |
112995-22-9 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
ethyl 4,4-diethoxy-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C11H20O5/c1-5-14-10(13)8-9(12)11(4,15-6-2)16-7-3/h8,12H,5-7H2,1-4H3 |
Clave InChI |
YGWUFYAPTXPLBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(C)(OCC)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)


methanone](/img/structure/B14318499.png)




